[5-[3-(Dimethylamino)propoxy]-1,3-dihydroisoindol-2-yl]-[3-(3,4-dimethylphenyl)sulfanyl-4-hydroxyphenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-[3-(Dimethylamino)propoxy]-1,3-dihydroisoindol-2-yl]-[3-(3,4-dimethylphenyl)sulfanyl-4-hydroxyphenyl]methanone is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by its unique structure, which includes a dimethylamino group, a propoxy chain, and a sulfanyl-hydroxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[3-(Dimethylamino)propoxy]-1,3-dihydroisoindol-2-yl]-[3-(3,4-dimethylphenyl)sulfanyl-4-hydroxyphenyl]methanone typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Isoindoline Core: The synthesis begins with the preparation of the isoindoline core through a cyclization reaction of an appropriate precursor, such as a phthalimide derivative, under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution using a suitable dimethylamine reagent.
Attachment of the Propoxy Chain: The propoxy chain is attached through an etherification reaction, typically using an alkyl halide and a base.
Formation of the Sulfanyl-Hydroxyphenyl Moiety: The sulfanyl-hydroxyphenyl moiety is synthesized separately and then coupled to the isoindoline core through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[5-[3-(Dimethylamino)propoxy]-1,3-dihydroisoindol-2-yl]-[3-(3,4-dimethylphenyl)sulfanyl-4-hydroxyphenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
[5-[3-(Dimethylamino)propoxy]-1,3-dihydroisoindol-2-yl]-[3-(3,4-dimethylphenyl)sulfanyl-4-hydroxyphenyl]methanone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of [5-[3-(Dimethylamino)propoxy]-1,3-dihydroisoindol-2-yl]-[3-(3,4-dimethylphenyl)sulfanyl-4-hydroxyphenyl]methanone involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological processes.
Pathways: Signal transduction pathways, metabolic pathways, and gene expression pathways that are modulated by the compound.
Comparison with Similar Compounds
Similar Compounds
[5-[3-(Dimethylamino)propoxy]-1,3-dihydroisoindol-2-yl]-[3-(3,4-dimethylphenyl)sulfanyl-4-hydroxyphenyl]methanone: Unique due to its specific structural features and functional groups.
Isoindoline Derivatives: Compounds with similar isoindoline cores but different substituents.
Phenylsulfanyl Compounds: Compounds with phenylsulfanyl groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C28H32N2O3S |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
[5-[3-(dimethylamino)propoxy]-1,3-dihydroisoindol-2-yl]-[3-(3,4-dimethylphenyl)sulfanyl-4-hydroxyphenyl]methanone |
InChI |
InChI=1S/C28H32N2O3S/c1-19-6-10-25(14-20(19)2)34-27-16-21(8-11-26(27)31)28(32)30-17-22-7-9-24(15-23(22)18-30)33-13-5-12-29(3)4/h6-11,14-16,31H,5,12-13,17-18H2,1-4H3 |
InChI Key |
XWZYUOOWKPAKRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)SC2=C(C=CC(=C2)C(=O)N3CC4=C(C3)C=C(C=C4)OCCCN(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.